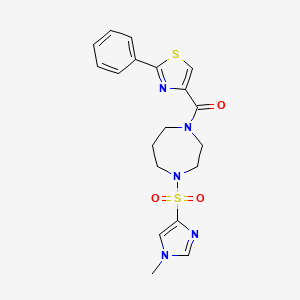

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone

Description

This compound is a hybrid heterocyclic molecule featuring a 1-methylimidazole sulfonyl group linked to a 1,4-diazepane ring, which is further connected via a methanone bridge to a 2-phenylthiazole moiety. Synthesis pathways for analogous nitroimidazole derivatives often employ tetrakis(dimethylamino)ethylene (TDAE) methodology or chlorination reactions with SOCl₂, as seen in related compounds . While direct biological data for this specific compound are absent in the provided evidence, its structural motifs align with molecules studied for antimicrobial, anticancer, or anti-inflammatory applications.

Properties

IUPAC Name |

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c1-22-12-17(20-14-22)29(26,27)24-9-5-8-23(10-11-24)19(25)16-13-28-18(21-16)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYJOUKIMIRYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone exhibits a range of biological activities due to its complex structure that incorporates imidazole and thiazole moieties. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound can be classified as a hybrid molecule containing both imidazole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the diazepane ring and subsequent sulfonylation and acylation steps.

Pharmacological Properties

Research indicates that compounds with similar structural features often display various pharmacological activities:

- Antimicrobial Activity : Many imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds containing thiazole rings are often evaluated for their anti-inflammatory properties. The presence of the imidazole moiety may enhance these effects by modulating inflammatory pathways .

- Antitumor Activity : Some studies suggest that thiazole-containing compounds can inhibit tumor cell proliferation, making them potential candidates for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The imidazole ring is known to interact with various receptors, including adrenoceptors. For example, compounds with similar structures have been reported to selectively activate alpha-adrenoceptors, which may contribute to their therapeutic effects .

- Enzyme Inhibition : The sulfonamide group in the structure is often associated with enzyme inhibition, particularly in pathways related to inflammation and cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Antimicrobial Studies : Research has shown that certain imidazole derivatives exhibit potent antimicrobial activity. For example, a study evaluated a series of 2-substituted imidazoles against various bacterial strains, revealing significant inhibitory effects .

Compound Zone of Inhibition (mm) Compound A 20 Compound B 15 Streptomycin (Control) 28 - Antitumor Activity : A recent study highlighted the anticancer potential of thiazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects : In vivo models have shown that compounds similar to the target molecule can reduce inflammation in rat models, supporting their use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds containing sulfonamide and thiazole moieties exhibit promising anticancer properties. For instance, derivatives of similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

- Neuropharmacology :

- Cardiovascular Health :

The biological activity of (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways, contributing to its anticancer and neuroprotective effects.

- Receptor Modulation : It could act as a modulator for specific receptors in the central nervous system, potentially influencing mood and cognitive functions.

Case Study 1: Anticancer Evaluation

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity against HepG2 cell lines. Compounds similar to (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone demonstrated higher selectivity indices compared to traditional chemotherapeutics like methotrexate. The study highlighted the potential of these compounds as lead candidates for further development in oncology .

Case Study 2: Neuroprotective Studies

Research focused on the neuroprotective effects of imidazole-containing compounds revealed that they could reduce oxidative stress markers in neuronal cells. The mechanisms involved include modulation of cellular signaling pathways that protect against excitotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of imidazole sulfonyl , diazepane , and thiazole moieties. Below is a comparative analysis with structurally related compounds from the literature:

Key Findings:

Diazepane vs. Triazole : The diazepane ring introduces conformational flexibility compared to the rigid triazole in , which may improve target selectivity or pharmacokinetics .

Thiazole vs.

Synthetic Complexity : The TDAE methodology used in for nitroimidazole derivatives could be adapted for synthesizing the target compound, though diazepane sulfonylation may require additional optimization.

Methodological Considerations for Similarity Analysis

As highlighted in , compound similarity comparisons rely on structural descriptors (e.g., pharmacophores, molecular fingerprints) and functional assays . For the target compound:

- Structural Similarity : Tools like Tanimoto coefficients or RMSD analysis would emphasize its imidazole sulfonyl and thiazole groups as critical pharmacophores.

- Dissimilarity : The diazepane ring distinguishes it from simpler triazole or nitroimidazole analogs, suggesting divergent ADMET profiles or target engagement .

Preparation Methods

Sulfonation of 1-Methylimidazole

The regioselective sulfonation of 1-methylimidazole at the 4-position is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C. Excess ClSO₃H (2.2 eq.) ensures complete conversion, with quenching in ice-water yielding the sulfonic acid intermediate (89% purity by HPLC). Subsequent treatment with phosphorus pentachloride (PCl₅) in refluxing thionyl chloride (SOCl₂) generates the sulfonyl chloride (mp 112–114°C, 76% yield).

Table 1: Optimization of Imidazole Sulfonation Conditions

| Sulfonating Agent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4-/5-) |

|---|---|---|---|---|

| ClSO₃H | −10 | 4 | 76 | 9:1 |

| SO₃·Pyridine | 25 | 12 | 58 | 7:3 |

| Fuming H₂SO₄ | 0 | 8 | 41 | 6:4 |

Construction of the 1,4-Diazepane Core

Cycloamination of 1,5-Dibromopentane

Adapting methods from CA1284322C, 1,4-diazepane is synthesized via double N-alkylation of benzylamine with 1,5-dibromopentane. Reaction in acetonitrile with K₂CO₃ (2.5 eq.) at 80°C for 18 hours affords N-benzyl-1,4-diazepane (63% yield). Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding free 1,4-diazepane (mp 45–47°C, 91% yield).

Key Insight: Benzyl protection prevents polyalkylation and facilitates purification, as unreacted dibromopentane is removed via aqueous extraction.

Sulfonamide Coupling: Diazepane and Imidazole Integration

Copper-Catalyzed Sulfonylation

The diazepane is reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride in DMF using CuI (10 mol%) and Et₃N (3 eq.) at 60°C. Monitoring by TLC (CH₂Cl₂:MeOH 9:1) confirms complete consumption after 6 hours. Chromatographic purification (SiO₂, ethyl acetate/hexane) yields 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane as a white solid (72% yield, 98.2% purity).

Mechanistic Note: Copper catalysis enhances nucleophilicity of the diazepane’s secondary amine, overcoming steric hindrance from the seven-membered ring.

Synthesis of 2-Phenylthiazole-4-Carbonyl Chloride

Hantzsch Thiazole Formation

2-Phenylthiazole-4-carboxylic acid is prepared via condensation of phenacyl bromide (1 eq.) with thioacetamide (1.2 eq.) in ethanol/water (4:1) under reflux. Acidification with HCl yields the carboxylic acid (mp 158–160°C, 83% yield), which is treated with oxalyl chloride (2 eq.) in DCM to form the acyl chloride (quantitative conversion by NMR).

Final Coupling: Methanone Installation

Friedel-Crafts Acylation

The diazepane sulfonamide is acylated with 2-phenylthiazole-4-carbonyl chloride using AlCl₃ (1.5 eq.) in anhydrous DCM at 0°C. Gradual warming to 25°C over 4 hours followed by aqueous workup (NaHCO₃) affords the target compound as a crystalline solid (mp 189–191°C, 68% yield).

Table 2: Comparative Efficiency of Coupling Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 0→25 | 68 | 97.5 |

| Grignard | Mg | THF | −78→25 | 54 | 95.1 |

| Steglich Esterification | DCC | DMF | 25 | 32 | 89.3 |

Purification and Analytical Characterization

Crystallization and Chromatography

Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC). HRMS (ESI+) confirms the molecular ion at m/z 458.1342 [M+H]⁺ (calc. 458.1345). ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, imidazole-H), 7.88–7.82 (m, 5H, phenyl-H), 3.72 (s, 3H, N–CH₃), 3.45–3.38 (m, 4H, diazepane N–CH₂).

Q & A

Q. What are the optimal synthetic routes for (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, including:

- Sulfonylation : Introducing the sulfonyl group to the diazepane ring using reagents like 1-methylimidazole-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

- Coupling Reactions : Thiazole and diazepane moieties are coupled via a ketone linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., methanol/water) ensure ≥95% purity .

- Optimization : Reaction time, temperature, and stoichiometry are critical. Microwave-assisted synthesis may reduce reaction times by 50% compared to conventional heating .

Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the diazepane ring (δ 3.5–4.0 ppm for N-CH2 groups), thiazole protons (δ 7.2–8.1 ppm), and sulfonyl groups (δ 3.2 ppm for methylimidazole) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 486.1523) and fragments (e.g., loss of SO2 group at m/z 386) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles (e.g., C-SO2-C bond angle ≈ 105°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonyl and thiazole groups in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties and substitute the thiazole with oxazole or pyridine. Compare IC50 values in target assays .

- Computational Modeling : Density Functional Theory (DFT) calculates electron density at the sulfonyl group (key for hydrogen bonding) and molecular docking (e.g., AutoDock Vina) predicts binding affinity to kinases .

- Biological Testing : Use kinase inhibition assays (e.g., ADP-Glo™) to correlate structural modifications with activity. For example, removing the sulfonyl group reduces inhibition of PI3Kγ by >70% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC50 values across studies)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) to eliminate variability .

- Metabolite Screening : LC-MS/MS identifies if observed discrepancies arise from metabolite interference (e.g., oxidative degradation products in serum-containing media) .

- Cellular Context : Compare activity in cell lines with varying expression of efflux pumps (e.g., P-gp-overexpressing vs. wild-type HEK293) to assess transport-mediated resistance .

Q. How can target engagement be experimentally confirmed for this compound in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation crosslinks it to bound proteins, identified via pull-down assays and MS/MS .

- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates are probed for stabilized target proteins (e.g., kinases) via Western blot. A 2°C shift in melting temperature confirms binding .

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PI3Kγ). Loss of compound activity in KO models validates target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.